Batefenterol

Catalog No.
S520465
CAS No.
743461-65-6
M.F
C40H42ClN5O7
M. Wt
740.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Batefenterol

CAS Number

743461-65-6

Product Name

Batefenterol

IUPAC Name

[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate

Molecular Formula

C40H42ClN5O7

Molecular Weight

740.2 g/mol

InChI

InChI=1S/C40H42ClN5O7/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49)/t35-/m0/s1

InChI Key

URWYQGVSPQJGGB-DHUJRADRSA-N

SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6

Solubility

Soluble in DMSO, not in water

Synonyms

GSK961081; GSK-961081; GSK 961081; TD-5959; TD 5959; TD5959; Batefenterol

Canonical SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6

Isomeric SMILES

COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6

Description

The exact mass of the compound Batefenterol is 739.2773 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Respiratory Disorders

One area of research focuses on batefenterol's potential role in treating respiratory disorders, particularly asthma and chronic obstructive pulmonary disease (COPD). These conditions involve airway inflammation and constriction, leading to breathing difficulties.

Batefenterol belongs to a class of drugs called beta2-adrenergic receptor agonists. These drugs work by mimicking the effects of adrenaline on airways, causing relaxation and improved airflow. Studies suggest batefenterol might offer bronchodilation (airway opening) effects similar to other beta2-agonists but with a potentially longer duration of action [].

Batefenterol is a novel compound characterized by its dual pharmacological activity as a muscarinic antagonist and a β2-adrenoceptor agonist. It is currently under investigation for the treatment of chronic obstructive pulmonary disease (COPD). The compound's unique dual-action mechanism allows it to target both muscarinic receptors (specifically M2 and M3) and β2-adrenergic receptors, making it a promising candidate for respiratory therapies that require bronchodilation and reduced airway resistance .

Batefenterol's significance lies in its dual mechanism of action. The muscarinic antagonist (MA) component relaxes airway smooth muscle by blocking the M2 and M3 muscarinic receptors, while the β2-adrenoceptor agonist (BA) component opens airways by causing bronchodilation through β2-adrenergic receptors []. This combined effect has the potential to improve lung function in COPD patients more effectively than single-mechanism treatments.

That optimize its dual pharmacophore properties. The initial steps typically include the formation of a biphenyl structure, which is then modified through various coupling reactions to introduce the muscarinic antagonist and β2-agonist functionalities. The reactions are performed under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions .

Batefenterol exhibits significant biological activity through its interaction with both muscarinic and adrenergic receptors. Its action as a muscarinic antagonist helps reduce bronchoconstriction, while its β2-agonist activity promotes bronchodilation. Clinical trials have demonstrated that batefenterol can significantly improve lung function, as evidenced by increased forced expiratory volume in one second (FEV1) measurements compared to placebo . The compound has shown a dose-dependent response, with higher doses resulting in greater improvements in lung function .

The synthesis of batefenterol typically involves:

  • Formation of the Biphenyl Core: Utilizing coupling reactions to create the biphenyl structure.
  • Modification of Functional Groups: Introducing specific functional groups that confer muscarinic antagonism and β2-agonism.
  • Purification: Employing techniques such as chromatography to isolate the desired product from reaction by-products.

These methods enable the production of batefenterol with high purity and potency, essential for its therapeutic efficacy .

Batefenterol is primarily being developed for the treatment of chronic obstructive pulmonary disease. Its dual-action mechanism allows it to potentially simplify treatment regimens by combining two therapeutic actions into one compound, thereby enhancing patient compliance and therapeutic outcomes. Additionally, its formulation may pave the way for quad therapy options that deliver multiple agents through a single inhaler .

Interaction studies have indicated that batefenterol may exhibit significant interactions with other medications, particularly those affecting potassium levels. For example, co-administration with betamethasone phosphate could increase the risk of hypokalemia. Understanding these interactions is crucial for optimizing treatment protocols and ensuring patient safety during therapy .

Batefenterol shares similarities with several other compounds used in respiratory therapies. Below are some notable comparisons:

Compound NameMechanism of ActionUnique Features
TiotropiumMuscarinic antagonistLong-acting; primarily targets M3 receptors
Formoterolβ2-adrenoceptor agonistFast onset; long duration of action
Indacaterolβ2-adrenoceptor agonistOnce-daily dosing; ultra-long-acting
AclidiniumMuscarinic antagonistLong-acting; often used in combination therapies

Batefenterol's uniqueness lies in its ability to combine both muscarinic antagonism and β2-agonism within a single molecule, potentially offering enhanced efficacy and simplified treatment regimens compared to existing therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

739.2772764 g/mol

Monoisotopic Mass

739.2772764 g/mol

Heavy Atom Count

53

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1IAT42T80T

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Other CAS

743461-65-6

Wikipedia

Batefenterol

Dates

Modify: 2023-08-15
1: Ambery CL, Wielders P, Ludwig-Sengpiel A, Chan R, Riley JH. Population Pharmacokinetics and Pharmacodynamics of GSK961081 (Batefenterol), a Muscarinic Antagonist and β2-Agonist, in Moderate-to-Severe COPD Patients: Substudy of a Randomized Trial. Drugs R D. 2015 Sep;15(3):281-91. doi: 10.1007/s40268-015-0104-x. PubMed PMID: 26286203; PubMed Central PMCID: PMC4561049.
2: Hughes AD, Chen Y, Hegde SS, Jasper JR, Jaw-Tsai S, Lee TW, McNamara A, Pulido-Rios MT, Steinfeld T, Mammen M. Discovery of (R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)et hyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (TD-5959, GSK961081, batefenterol): first-in-class dual pharmacology multivalent muscarinic antagonist and β₂ agonist (MABA) for the treatment of chronic obstructive pulmonary disease (COPD). J Med Chem. 2015 Mar 26;58(6):2609-22. doi: 10.1021/jm501915g. Epub 2015 Feb 9. PubMed PMID: 25629394.
3: Norris V, Ambery C. Use of propranolol blockade to explore the pharmacology of GSK961081, a bi-functional bronchodilator, in healthy volunteers: results from two randomized trials. Drugs R D. 2014 Dec;14(4):241-51. doi: 10.1007/s40268-014-0060-x. PubMed PMID: 25265895; PubMed Central PMCID: PMC4269816.
4: Hegde SS, Hughes AD, Chen Y, Steinfeld T, Jasper JR, Lee TW, McNamara A, Martin WJ, Pulido-Rios MT, Mammen M. Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties. J Pharmacol Exp Ther. 2014 Oct;351(1):190-9. doi: 10.1124/jpet.114.216861. Epub 2014 Aug 6. PubMed PMID: 25100753.
5: Cazzola M, Lopez-Campos JL, Puente-Maestu L. The MABA approach: a new option to improve bronchodilator therapy. Eur Respir J. 2013 Oct;42(4):885-7. doi: 10.1183/09031936.00067013. PubMed PMID: 24081753.
6: Bateman ED, Kornmann O, Ambery C, Norris V. Pharmacodynamics of GSK961081, a bi-functional molecule, in patients with COPD. Pulm Pharmacol Ther. 2013 Oct;26(5):581-7. doi: 10.1016/j.pupt.2013.03.015. Epub 2013 Mar 26. PubMed PMID: 23538170.
7: Norris V, Ambery C. Bronchodilation and safety of supratherapeutic doses of salbutamol or ipratropium bromide added to single dose GSK961081 in patients with moderate to severe COPD. Pulm Pharmacol Ther. 2013 Oct;26(5):574-80. doi: 10.1016/j.pupt.2013.03.009. Epub 2013 Mar 21. PubMed PMID: 23524017.
8: Wielders PL, Ludwig-Sengpiel A, Locantore N, Baggen S, Chan R, Riley JH. A new class of bronchodilator improves lung function in COPD: a trial with GSK961081. Eur Respir J. 2013 Oct;42(4):972-81. doi: 10.1183/09031936.00165712. Epub 2013 Feb 21. PubMed PMID: 23429913; PubMed Central PMCID: PMC3787816.
9: Cazzola M, Page C, Matera MG. Long-acting muscarinic receptor antagonists for the treatment of respiratory disease. Pulm Pharmacol Ther. 2013 Jun;26(3):307-17. doi: 10.1016/j.pupt.2012.12.006. Epub 2012 Dec 27. Review. PubMed PMID: 23274274.

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